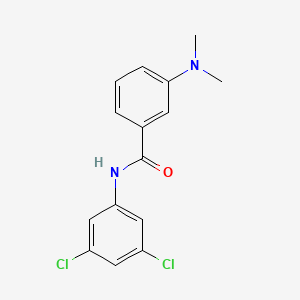![molecular formula C16H17N5O2S B5587578 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)
2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds generally involves multi-step reactions starting from simple precursors. For example, compounds with the triazolo[1,5-a]pyrimidine moiety can be synthesized by the treatment of acetohydrazide with carbon disulfide in potassium hydroxide in ethanol, leading to different derivatives through complex mechanisms (Nguyen et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of triazolo and pyrimidine rings, which are crucial for their biological activity. The structures are generally confirmed using spectroscopic methods such as IR, NMR, and MS, ensuring the correct assembly of the heterocyclic framework (Nguyen et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions at the triazolo and pyrimidine moieties. These interactions can lead to various derivatives through reactions with different reagents, contributing to the versatility of these compounds in chemical syntheses and modifications (Wang et al., 2015).
Future Directions
properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-10-8-11(2)21-15(17-10)19-20-16(21)24-9-14(22)18-12-4-6-13(23-3)7-5-12/h4-8H,9H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGUIPQGBIMABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)
![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)
![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)

![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)
![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)
![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)
![7-[(5-phenyl-2-thienyl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5587551.png)
![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)



![11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)